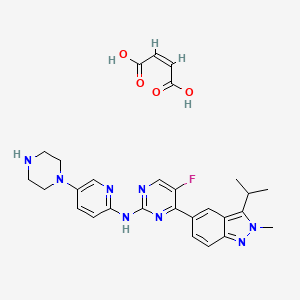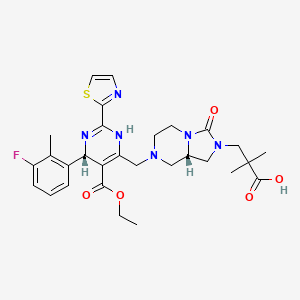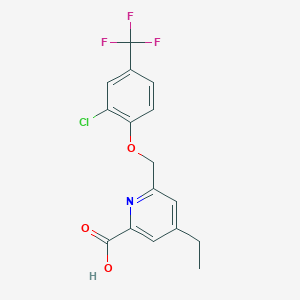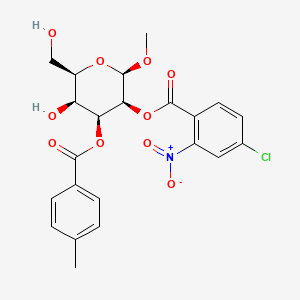
Galectin-3 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galectin-3 antagonist 1 is a small molecule inhibitor designed to target and inhibit the activity of galectin-3, a carbohydrate-binding protein involved in various biological processes such as cell adhesion, cell activation, and apoptosis. Galectin-3 is implicated in several pathological conditions, including cancer, fibrosis, and inflammation, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galectin-3 antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for galectin-3. Common reagents used in these steps include various protecting groups, coupling agents, and catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, solvent choice, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Galectin-3 antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific sites.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions are typically derivatives of the core scaffold, with modifications that enhance the compound’s pharmacological properties .
Scientific Research Applications
Galectin-3 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study carbohydrate-protein interactions and to develop new synthetic methodologies.
Biology: Investigates the role of galectin-3 in cellular processes such as apoptosis, cell migration, and immune response.
Medicine: Explores therapeutic potential in treating diseases like cancer, fibrosis, and inflammatory disorders. .
Industry: Utilized in the development of diagnostic assays and as a lead compound for drug development.
Mechanism of Action
Galectin-3 antagonist 1 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with glycoproteins and glycolipids on the cell surface. This inhibition disrupts galectin-3-mediated signaling pathways, leading to reduced cell adhesion, migration, and survival. The compound also modulates immune responses by altering the polarization of macrophages and enhancing the activity of cytotoxic T-cells .
Comparison with Similar Compounds
GCS-100: Another galectin-3 antagonist with a similar mechanism of action but different chemical structure.
GB1107: A small molecule inhibitor with high selectivity for galectin-3, used in preclinical studies for cancer therapy
Uniqueness: Galectin-3 antagonist 1 is unique in its ability to effectively inhibit galectin-3 with high specificity and potency. Its distinct chemical structure allows for better pharmacokinetic properties and reduced off-target effects compared to other inhibitors .
Properties
Molecular Formula |
C22H22ClNO10 |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C22H22ClNO10/c1-11-3-5-12(6-4-11)20(27)33-18-17(26)16(10-25)32-22(31-2)19(18)34-21(28)14-8-7-13(23)9-15(14)24(29)30/h3-9,16-19,22,25-26H,10H2,1-2H3/t16-,17+,18+,19+,22-/m1/s1 |
InChI Key |
FSBFERQGFVBNEJ-NOYKIMNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856924.png)
![N-(2-Fluorobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B10856934.png)
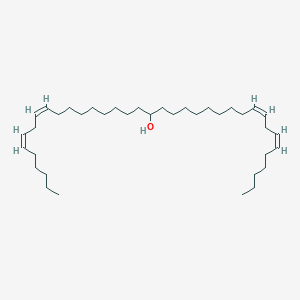



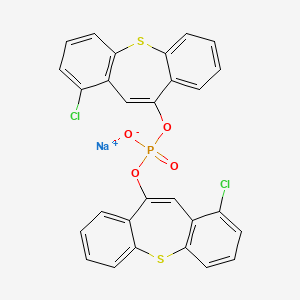
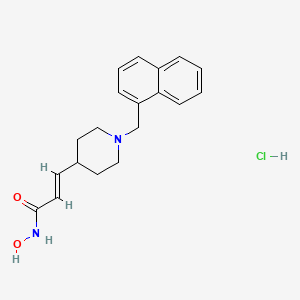
![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate](/img/structure/B10856979.png)


